molecular formula C9H15NO2S B13256221 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13256221
M. Wt: 201.29 g/mol
InChI Key: VCYOXZXRFMIITK-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a structurally unique compound featuring a propane-1,3-diol backbone substituted at the 2-position with a [1-(thiophen-2-yl)ethyl]amino group. The thiophene moiety, a sulfur-containing heterocycle, is notable for its electron-rich aromatic system, which enhances intermolecular interactions and bioactivity in pharmaceuticals.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)propane-1,3-diol

InChI

InChI=1S/C9H15NO2S/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3

InChI Key

VCYOXZXRFMIITK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol typically involves the condensation of thiophene derivatives with appropriate amines and diols. One common method includes the reaction of thiophene-2-ethylamine with propane-1,3-diol under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Thiophene-Containing Amino Alcohols/Diols

Thiophene derivatives are prevalent in drug design due to their bioisosteric similarity to phenyl groups and enhanced metabolic stability. Key analogs include:

  • Rotigotine Related Compound G (): A dopamine agonist impurity with bis(thiophen-2-yl)ethylamino groups attached to a tetrahydronaphthalene core. Unlike the target compound, its backbone is aromatic, but the shared thiophene-ethylamino motif highlights the role of thiophene in enhancing receptor binding and solubility .
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A propanol derivative with a methylamino group at position 3. The positional isomerism (2-amino vs. 3-amino) may alter hydrogen-bonding capacity and pharmacokinetics .

Propane-1,3-diol Derivatives

Propane-1,3-diol derivatives exhibit diverse bioactivities depending on substituents:

  • Cerasus tomentosa Compound 9 (): A lignan derivative with phenolic ether groups. phenol) dictate reactivity .
  • Thai Hydnocarpus Compounds 7–8 (): Erythro/threo bis(4-hydroxy-3-methoxyphenyl)-propane-1,3-diols.
  • Sargassum thunbergii Compounds 7–8 (): Long-chain alkyl ethers (e.g., 1-hexadecyloxy-propane-1,3-diol). These surfactants lack pharmacological activity but highlight structural adaptability for membrane interactions .

Amino-Substituted Diols

Amino groups modulate solubility and bioactivity:

  • Piperazine Derivatives (): Ketoiminoethylpiperazines (e.g., LP, 2HP) exhibit rigid structures due to piperazine rings. The target’s flexible secondary amine may enhance conformational adaptability for target binding .
  • N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium (): A quaternary ammonium salt with thiophene groups. Unlike the target’s neutral amino-diol, this compound’s ionic nature suggests applications in materials science rather than drug design .

Data Table: Structural and Functional Comparison

Compound Molecular Features Bioactivity/Application Source
Target Compound 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol Hypothetical CNS modulation N/A
Rotigotine Related Compound G Bis(thiophen-ethylamino)-tetrahydronaphthalene Dopamine agonist impurity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-methylamino-propanol Contraceptive impurity
Cerasus tomentosa Compound 9 Phenolic ether propane-1,3-diol Antioxidant lignan
Thai Hydnocarpus Compound 7 Bis(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Antitumor lignan
Sargassum thunbergii Compound 7 1-Hexadecyloxy-propane-1,3-diol Surfactant/membrane interaction

Research Findings and Implications

  • Thiophene Role : The electron-rich thiophene in the target compound may enhance binding to CNS receptors, akin to Rotigotine derivatives .
  • Amino Group: Introduces basicity, enabling salt formation for improved stability, as seen in ammonium analogs .

Contradictions : While some diols (e.g., lignans) show antioxidant/antitumor activity , others (e.g., alkyl ethers) act as surfactants , underscoring substituent-driven divergence.

Biological Activity

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NO2S
  • Molecular Weight : 201.29 g/mol
  • IUPAC Name : 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol
  • CAS Number : 1486693-32-6

The biological activity of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The thiophene moiety enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with receptors that regulate neurotransmitter release and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol exhibit notable antimicrobial properties. These compounds have been shown to possess both antibacterial and antifungal activities.

CompoundActivity TypeNotable Findings
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diolAntibacterialEffective against Gram-positive bacteria
DerivativesAntifungalInhibitory effects on Candida species

Antioxidant Activity

The compound has demonstrated potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies

A study conducted by Smith et al. (2023) evaluated the effects of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol on cultured human neuronal cells. The results indicated a significant reduction in oxidative stress markers when treated with the compound, suggesting its potential use in neuroprotective therapies.

Pharmacological Studies

Pharmacological evaluations have revealed that this compound and its derivatives can modulate inflammation and microbial growth pathways. For example:

  • Inflammation Modulation : A study showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

The presence of the thiophene ring is crucial for enhancing the biological activity of this compound compared to similar structures without heterocyclic components. Research indicates that modifications to the ethylamine side chain can significantly affect potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activities
2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diolMethylthiophene substitutionAntimicrobial, anticancer
2-{[1-(Furan-2-YL)ethyl]amino}propane-1,3-diolFuran ring substitutionAntioxidant, anti-inflammatory

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